4-Chloro-1,5-naphthyridine
Overview
Description
4-Chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom attached at position 4. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Scientific Research Applications
4-Chloro-1,5-naphthyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of this compound with its targets would depend on the nature of these targets and the environmental conditions.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-1,5-naphthyridine are not mentioned in the retrieved papers, 1,5-naphthyridine derivatives have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring these applications further.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine can be achieved through various methods. One common approach involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It participates in cross-coupling reactions with organometallic reagents to form polyfunctional naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, magnesium halides, and arylzinc halides. Reaction conditions often involve the use of catalysts such as cobalt chloride and controlled temperatures .
Major Products Formed
The major products formed from these reactions include N-alkylsubstituted naphthyridines, polyfunctional arylated naphthyridines, and various oxidized or reduced derivatives .
Comparison with Similar Compounds
4-Chloro-1,5-naphthyridine can be compared with other similar compounds such as:
4-Amino-1,5-naphthyridine: Similar in structure but with an amino group instead of a chlorine atom.
4-Methoxy-1,5-naphthyridine: Contains a methoxy group at position 4.
4-Methylthio-1,5-naphthyridine: Features a methylthio group at position 4.
These compounds share the naphthyridine core but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
4-chloro-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-63-6 | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?
A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. This compound serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.
Q2: How does the structure of this compound contribute to its reactivity and potential for further modification?
A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.
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